N-(2,3-dimethylphenyl)-4-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide N-(2,3-dimethylphenyl)-4-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide
Brand Name: Vulcanchem
CAS No.: 361182-49-2
VCID: VC21499785
InChI: InChI=1S/C20H20FN3O2/c1-11-5-4-6-16(12(11)2)23-19(25)17-13(3)22-20(26)24-18(17)14-7-9-15(21)10-8-14/h4-10,18H,1-3H3,(H,23,25)(H2,22,24,26)
SMILES: CC1=C(C(=CC=C1)NC(=O)C2=C(NC(=O)NC2C3=CC=C(C=C3)F)C)C
Molecular Formula: C20H20FN3O2
Molecular Weight: 353.4g/mol

N-(2,3-dimethylphenyl)-4-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide

CAS No.: 361182-49-2

Cat. No.: VC21499785

Molecular Formula: C20H20FN3O2

Molecular Weight: 353.4g/mol

* For research use only. Not for human or veterinary use.

N-(2,3-dimethylphenyl)-4-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide - 361182-49-2

Specification

CAS No. 361182-49-2
Molecular Formula C20H20FN3O2
Molecular Weight 353.4g/mol
IUPAC Name N-(2,3-dimethylphenyl)-4-(4-fluorophenyl)-6-methyl-2-oxo-3,4-dihydro-1H-pyrimidine-5-carboxamide
Standard InChI InChI=1S/C20H20FN3O2/c1-11-5-4-6-16(12(11)2)23-19(25)17-13(3)22-20(26)24-18(17)14-7-9-15(21)10-8-14/h4-10,18H,1-3H3,(H,23,25)(H2,22,24,26)
Standard InChI Key HTFXGEBVTCLSDA-UHFFFAOYSA-N
SMILES CC1=C(C(=CC=C1)NC(=O)C2=C(NC(=O)NC2C3=CC=C(C=C3)F)C)C
Canonical SMILES CC1=C(C(=CC=C1)NC(=O)C2=C(NC(=O)NC2C3=CC=C(C=C3)F)C)C

Introduction

N-(2,3-dimethylphenyl)-4-(4-fluorophenyl)-6-methyl-2-oxo-1,2,3,4-tetrahydropyrimidine-5-carboxamide is a synthetic organic compound with potential applications in medicinal chemistry. This compound belongs to the class of tetrahydropyrimidines, which are known for their biological activities, including antimicrobial, anticancer, and anti-inflammatory properties. Its molecular structure and physicochemical properties make it a candidate for further pharmacological investigations.

Synthesis

The synthesis of this compound typically involves condensation reactions between urea derivatives and β-dicarbonyl compounds under acidic or basic conditions. The reaction is followed by functionalization to introduce the fluorophenyl and dimethylphenyl substituents. The detailed synthetic pathway is not explicitly available in the literature but can be inferred from related tetrahydropyrimidine syntheses.

Future Research Directions

To fully explore the potential of this compound, the following research directions are recommended:

  • Pharmacological Screening: Conduct assays to evaluate anticancer, anti-inflammatory, and antimicrobial activities.

  • Molecular Docking Studies: Analyze binding interactions with target proteins such as kinases or COX enzymes.

  • Toxicological Studies: Assess safety profiles through cytotoxicity assays and animal studies.

  • Structural Optimization: Modify substituents to enhance activity and reduce off-target effects.

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